

A Technical Guide to the Historical Synthesis of 1,2-Diphenyltetramethyldisilane

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Compound of Interest

Compound Name: 1,2-Diphenyltetramethyldisilane

Cat. No.: B074222

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **1,2-Diphenyltetramethyldisilane**, a notable organosilicon compound, is characterized by a silicon-silicon single bond flanked by phenyl and methyl groups. The synthesis of such molecules has been historically significant, providing fundamental insights into the chemistry of Si-Si bond formation. Compounds featuring Si-Si linkages are studied for their unique electronic, optical, and chemical properties, which are influenced by the substituents on the silicon atoms.^[1] This guide focuses on the primary historical method for synthesizing **1,2-Diphenyltetramethyldisilane**: the reductive coupling of chlorodimethylphenylsilane, a method analogous to the classic Wurtz-Fittig reaction.

Core Synthesis Method: Reductive Coupling

The most prominent historical method for synthesizing **1,2-Diphenyltetramethyldisilane** is the reductive coupling of a halosilane precursor, specifically chlorodimethylphenylsilane ($\text{C}_8\text{H}_{11}\text{ClSi}$).^{[2][3][4]} This reaction is a variation of the Wurtz-type coupling, where an alkali metal is used to dehalogenate the precursor, facilitating the formation of a new silicon-silicon bond.^[5]

The overall reaction can be summarized as follows:

$2 \text{ PhMe}_2\text{SiCl} + 2 \text{ M} \rightarrow \text{PhMe}_2\text{Si-SiMe}_2\text{Ph} + 2 \text{ MCl}$ (where M is an alkali metal, typically Sodium or Lithium)

The reaction is typically performed in an anhydrous, non-polar solvent like toluene or tetrahydrofuran (THF) under an inert atmosphere to prevent side reactions with moisture or oxygen.[1] The mechanism involves the transfer of electrons from the alkali metal to the chlorodimethylphenylsilane molecules, leading to the formation of silyl-anionic intermediates which then couple to form the disilane product.[1]

Data Presentation

Quantitative data for the reactant and product are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

Property	Chlorodimethylphenylsilane (Reactant)	1,2-Diphenyltetramethyldisilane (Product)
IUPAC Name	chloro-dimethyl-phenylsilane[4]	[dimethyl(phenyl)silyl]-dimethyl-phenylsilane[6]
CAS Number	768-33-2[2]	1145-98-8[6]
Molecular Formula	C ₈ H ₁₁ ClSi[2]	C ₁₆ H ₂₂ Si ₂ [6]
Molecular Weight	170.71 g/mol [2][4]	270.52 g/mol [6]
Appearance	Clear colorless to light yellow liquid[3]	-
Boiling Point	192-194 °C	320-322 °C
Density	1.017 g/mL at 25 °C[3]	-

| Refractive Index | n₂₀/D 1.509[3] | - |

Table 2: Summary of Historical Synthesis Parameters

Parameter	Description
Reactant	Chlorodimethylphenylsilane
Reagent	Alkali Metal (e.g., Sodium, Lithium)[1]
Solvent	Anhydrous Toluene, Tetrahydrofuran (THF)[1]
Atmosphere	Inert (e.g., Argon, Nitrogen)

| Temperature | Varies; often initiated at room temperature and may involve reflux |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of **1,2-Diphenyltetramethyldisilane** via reductive coupling, compiled from historical descriptions of Wurtz-type reactions involving chlorosilanes.[1][7]

Objective: To synthesize **1,2-Diphenyltetramethyldisilane** by the reductive coupling of chlorodimethylphenylsilane using a sodium metal dispersion.

Materials:

- Chlorodimethylphenylsilane (distilled prior to use)
- Sodium metal
- Anhydrous Toluene
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions (e.g., three-necked round-bottomed flask, reflux condenser, dropping funnel)

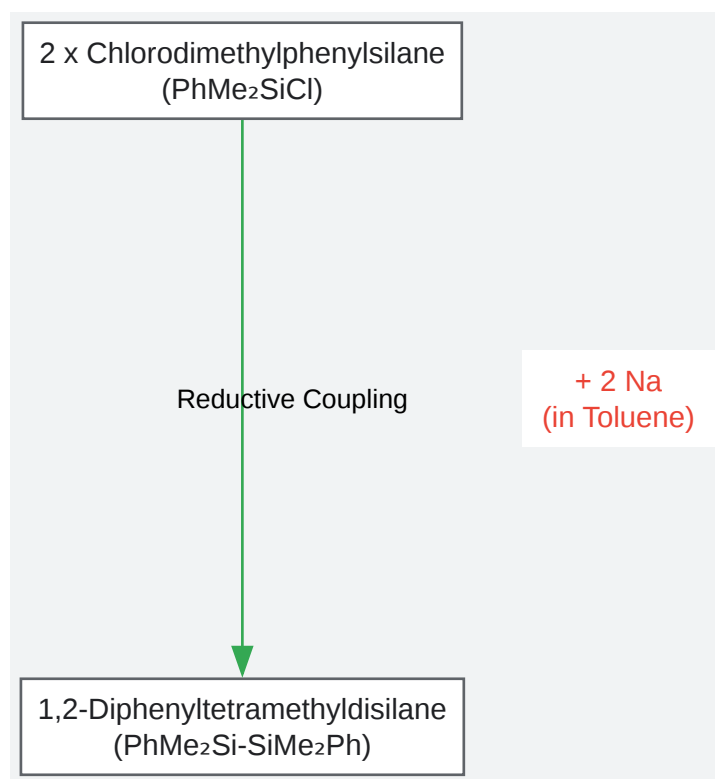
Procedure:

- Apparatus Setup: A three-necked round-bottomed flask is fitted with a reflux condenser, a dropping funnel, and an inlet for inert gas. The entire apparatus is thoroughly flame-dried under a stream of argon to remove any residual moisture.

- **Sodium Dispersion:** Anhydrous toluene is added to the reaction flask, followed by the appropriate molar quantity of sodium metal. The mixture is heated to the melting point of sodium (~98 °C) and stirred vigorously to create a fine dispersion of the metal. The mixture is then allowed to cool to room temperature while maintaining stirring.
- **Reactant Addition:** Chlorodimethylphenylsilane is dissolved in anhydrous toluene and placed in the dropping funnel. This solution is then added dropwise to the stirred sodium dispersion in the reaction flask over a period of 1-2 hours. The reaction is often exothermic, and the addition rate should be controlled to maintain a steady temperature.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature for several hours to ensure the reaction goes to completion.
- **Work-up and Isolation:**
 - The reaction mixture is cooled to room temperature. Any unreacted sodium is carefully quenched by the slow addition of a proton source, such as isopropanol, followed by water.
 - The organic layer is separated, and the aqueous layer is extracted with toluene or another suitable organic solvent (e.g., diethyl ether).
 - The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
 - The solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield pure **1,2-Diphenyltetramethyldisilane**.

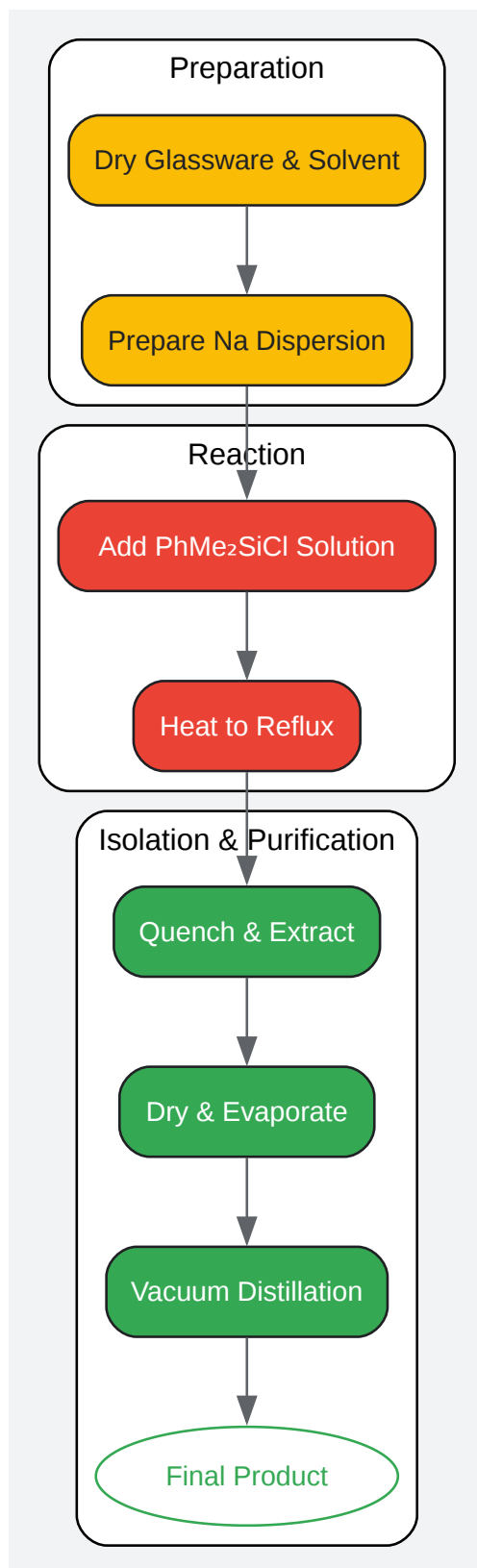
Visualizations

The following diagrams illustrate the chemical pathway and a generalized workflow for the synthesis.



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Caption: Reaction pathway for the synthesis of **1,2-Diphenyltetramethyldisilane**.



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Caption: Generalized workflow for the synthesis and purification process.

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References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Buy Chlorodimethylphenylsilane | 768-33-2 [smolecule.com]
- 3. Chlorodimethylphenylsilane | 768-33-2 [chemicalbook.com]
- 4. Chlorodimethylphenylsilane | C₈H₁₁ClSi | CID 13029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1,2-Diphenyltetramethyldisilane | C₁₆H₂₂Si₂ | CID 136916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
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